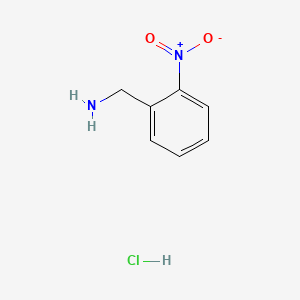
2-Nitrobenzylamine hydrochloride
Cat. No. B1357096
Key on ui cas rn:
24835-08-3
M. Wt: 188.61 g/mol
InChI Key: BASJTVIZZDEQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
USRE031617
Procedure details


o-Nitrobenzylamine hydrochloride (20.4 g., 0.114 mole) was dissolved in a minimum volume of water and the solution was made strongly basic by addition of 10% sodium hydroxide. The clear oil which formed was extracted into two 120-ml. portions of ether. The ether was dried with 10 g. of anhydrous sodium sulfate, filtered, and finally dried over Drierite. The dried solution was filtered and evaporated, leaving a yellow oil. The oil was dissolved in 100 ml. of absolute ethanol and 11.4 g (0.114 mole) of freshly distilled ethyl acrylate was added. This solution was allowed to stand overnight and the solvent removed by distillation from a steam-cone. The oily residue was dissolved in 200 ml. of dry ether, the solution was cooled in an ice bath, and treated with dry hydrogen chloride. When precipitation was complete, the solid was filtered and dissolved in 120 ml. of boiling absolute ethanol. The hydrochloride crystallized from this solution on cooling yielding 20.7 g. of the aminopropionate hydrochloride, m.p. 137.5°-139.0°. By concentrating and cooling the mother liquor, an additional 5 g. was obtained, m.p. 136.5°-138.5°, and by repeating this operation 1.1 g., m.p. 136°-139°, was obtained, raising the total yield to 26.8 g. (81.4%). The analytical sample was prepared by repeated crystallization from absolute ethanol to give a melting point of 138.5°-139.0°.






Identifiers


|
REACTION_CXSMILES
|
Cl.[N+:2]([C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH2:7][NH2:8])([O-:4])=[O:3].[OH-].[Na+].[C:15]([O:19][CH2:20][CH3:21])(=[O:18])[CH:16]=[CH2:17].Cl.NC(C)C(O)=O>O.C(O)C>[N+:2]([C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH2:7][NH:8][CH2:17][CH2:16][C:15]([O:19][CH2:20][CH3:21])=[O:18])([O-:4])=[O:3] |f:0.1,2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20.4 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.[N+](=O)([O-])C1=C(CN)C=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC(C(=O)O)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The clear oil which formed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted into two 120-ml
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ether was dried with 10 g
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
of anhydrous sodium sulfate, filtered
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
finally dried over Drierite
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The dried solution was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaving a yellow oil
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The oil was dissolved in 100 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed by distillation from a steam-cone
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The oily residue was dissolved in 200 ml
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
of dry ether, the solution was cooled in an ice bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with dry hydrogen chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
When precipitation
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid was filtered
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 120 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The hydrochloride crystallized from this solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
on cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding 20.7 g
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
By concentrating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling the mother liquor
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
, m.p. 136°-139°, was obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
raising the
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
total yield to 26.8 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The analytical sample was prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallization from absolute ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a melting point of 138.5°-139.0°
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])C1=C(CNCCC(=O)OCC)C=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
